48740 RP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of RP-48740 involves several steps:
Cyclization of pyridine-3-carbaldehyde with L-cysteine: This reaction in ethanol produces a thiazolidine derivative.
Treatment with formic acid: This yields the 3-formylthiazolidine derivative.
Cyclization with 2-chloropropenenitrile: Using acetic anhydride, this step forms 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile.
Chemical Reactions Analysis
RP-48740 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles. These reactions can introduce new functional groups or replace existing ones.
Hydrolysis: This reaction, often using bases like potassium hydroxide, can break down the compound into its constituent parts.
Scientific Research Applications
RP-48740 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of platelet-activating factor antagonists.
Biology: The compound is studied for its role in modulating immune responses, particularly in reducing capillary permeability and inflammation.
Medicine: RP-48740 has potential therapeutic applications in treating conditions related to platelet aggregation and inflammation.
Industry: The compound can be used in the development of new drugs targeting platelet-activating factor receptors
Mechanism of Action
RP-48740 exerts its effects by antagonizing the platelet-activating factor receptor. This interaction inhibits the binding of platelet-activating factor to its receptor, thereby reducing platelet aggregation and inflammation. The compound also increases the number of platelets and eosinophils in response to lipopolysaccharide exposure .
Comparison with Similar Compounds
RP-48740 is unique in its specific antagonistic activity against platelet-activating factor. Similar compounds include:
Ferulamide: A ferulic acid derivative with inhibitory activity against arachidonic acid-induced platelet aggregation.
2-Hydroxy-3-methoxybenzoic acid glucose ester: Shows potent antagonistic activity against platelet-activating factor.
Aristolactam BIII: Possesses anti-platelet aggregation activity and significant cytotoxic activity against certain cell lines.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities.
Properties
IUPAC Name |
3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFOASMERCHFBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869725 |
Source
|
Record name | 3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93363-11-2 |
Source
|
Record name | 3-(3-Pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093363112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.